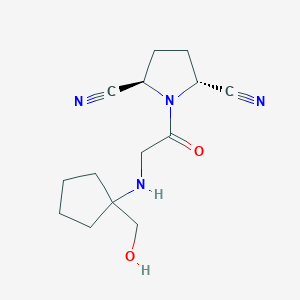
(2R,5R)-1-(2-(1-(hydroxymethyl)cyclopentylamino)acetyl)pyrrolidine-2,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(2R,5R)-1-((1-(hydroxymethyl)cyclopentyl)glycyl)pyrrolidine-2,5-dicarbonitrile is a complex organic compound that features a pyrrolidine ring substituted with nitrile groups and a cyclopentyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,5R)-1-((1-(hydroxymethyl)cyclopentyl)glycyl)pyrrolidine-2,5-dicarbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nitrile Groups: Nitrile groups can be introduced via nucleophilic substitution reactions using cyanide sources.
Attachment of the Cyclopentyl Moiety: This step may involve the use of cyclopentyl derivatives and coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Rel-(2R,5R)-1-((1-(hydroxymethyl)cyclopentyl)glycyl)pyrrolidine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Nitrile groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield aldehydes or acids, while reduction of nitriles would yield primary amines.
科学的研究の応用
Medicinal Chemistry: As a building block for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
作用機序
The mechanism of action for Rel-(2R,5R)-1-((1-(hydroxymethyl)cyclopentyl)glycyl)pyrrolidine-2,5-dicarbonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Nitrile-Containing Compounds: Molecules with nitrile groups that may have different core structures.
Cyclopentyl-Substituted Compounds: Compounds featuring cyclopentyl groups attached to various molecular frameworks.
Uniqueness
Rel-(2R,5R)-1-((1-(hydroxymethyl)cyclopentyl)glycyl)pyrrolidine-2,5-dicarbonitrile is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
896734-89-7 |
|---|---|
分子式 |
C14H20N4O2 |
分子量 |
276.33 g/mol |
IUPAC名 |
(2R,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile |
InChI |
InChI=1S/C14H20N4O2/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14/h11-12,17,19H,1-6,9-10H2/t11-,12-/m1/s1 |
InChIキー |
VZOVKVCGZDERPK-VXGBXAGGSA-N |
異性体SMILES |
C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@@H]2C#N)C#N |
正規SMILES |
C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)
![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)
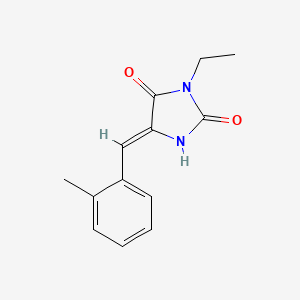


![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)
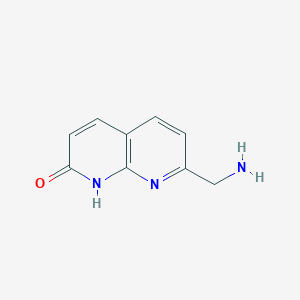
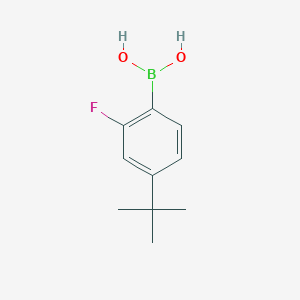

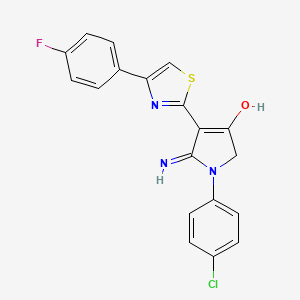
![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
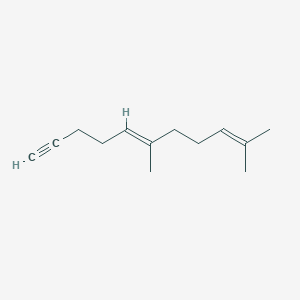
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)
